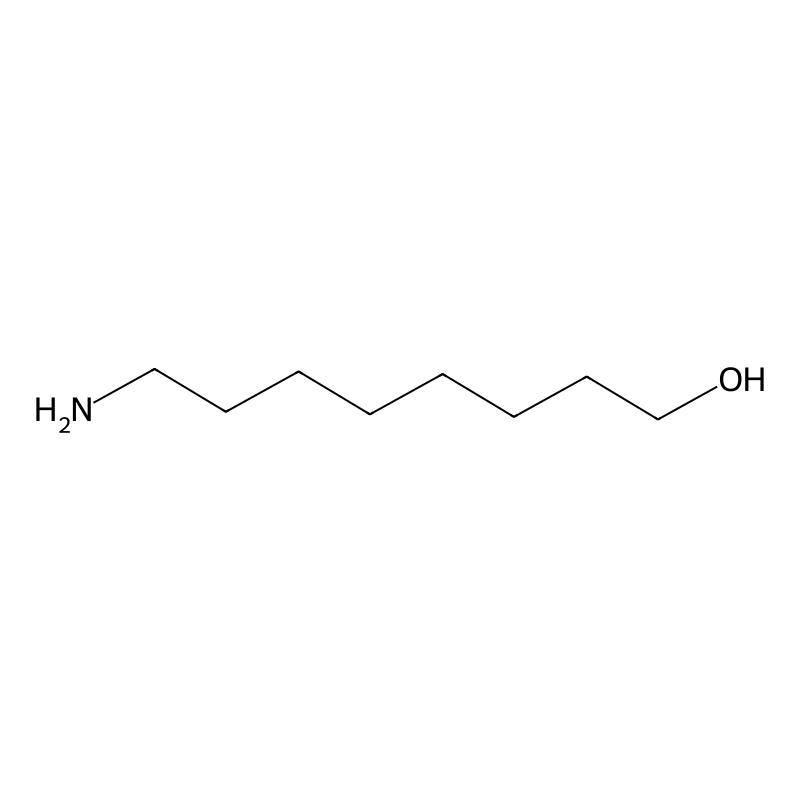

8-Amino-1-octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Chemical Properties

-Amino-1-octanol possesses a unique combination of functional groups:

- An amino group (NH2), which can participate in hydrogen bonding and ionic interactions.

- An alcohol group (OH), which can also form hydrogen bonds and contribute to solubility in polar solvents.

- An octyl chain (C8H17), which is hydrophobic (water-fearing) and influences the molecule's overall solubility profile.

These combined properties make 8-amino-1-octanol interesting for various scientific research applications, particularly in the field of materials science.

Material Science Applications

One area of research exploring 8-amino-1-octanol is its potential use in self-assembled monolayers (SAMs). SAMs are ordered assemblies of molecules on a surface that can modify the surface's properties. The presence of both hydrophilic and hydrophobic functional groups in 8-amino-1-octanol allows it to potentially interact with different components in a self-assembly process, influencing the resulting monolayer structure and properties.

8-Amino-1-octanol is an organic compound with the molecular formula C₈H₁₉NO. It is a colorless to pale yellow solid at room temperature and has a characteristic amine odor. This compound features a long hydrocarbon chain, which contributes to its unique properties, including its solubility in organic solvents and moderate water solubility. The presence of an amino group (-NH₂) at the eighth position of the octanol chain gives it distinctive chemical reactivity and biological activity.

- Formation of Amides: Reacting with carboxylic acids or their derivatives to form amides.

- Esterification: Reacting with acids to produce esters, which are important in synthesizing various organic compounds.

- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with alkyl halides.

- Oxidation Reactions: The alcohol group can be oxidized to form aldehydes or ketones under appropriate conditions .

Research indicates that 8-Amino-1-octanol exhibits notable biological activities. It has been studied for its potential neuroprotective effects and may influence neurotransmitter systems. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in pharmacology. Additionally, it has been noted for its antibacterial properties against certain strains of bacteria, suggesting possible applications in medicinal chemistry .

Several methods exist for synthesizing 8-Amino-1-octanol:

- Amination of 1-Octanol: This method involves reacting 1-octanol with ammonia in the presence of a catalyst at elevated temperatures (180°C to 340°C) to introduce the amino group .

- Reductive Amination: In this process, an aldehyde or ketone is reacted with ammonia or an amine in the presence of reducing agents, yielding 8-Amino-1-octanol.

- Direct Alkylation: The amino group can also be introduced by alkylating an amine precursor with an appropriate alkyl halide .

8-Amino-1-octanol finds applications in various fields:

- Pharmaceuticals: Its potential neuroprotective and antibacterial properties make it a candidate for drug development.

- Organic Synthesis: Utilized as a reagent in the formation of complex organic molecules, including pharmaceuticals and agrochemicals.

- Surfactants: Due to its amphiphilic nature, it can be used in formulating surfactants and emulsifiers .

Studies on 8-Amino-1-octanol's interactions reveal its potential as a modulator of neurotransmitter systems. It may interact with receptors involved in cognitive functions and neuroprotection. Additionally, its antibacterial activity suggests interactions with bacterial cell membranes, leading to disruption and cell death .

Similar Compounds: Comparison

Several compounds share structural similarities with 8-Amino-1-octanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Octanol | Straight-chain alcohol | Commonly used as a solvent |

| 2-Amino-1-octanol | Amino group at second position | Different reactivity due to position of amino group |

| 8-Hydroxy-1-octanol | Hydroxyl group instead of amino | Exhibits different biological activity |

| Octylamine | Amino group at terminal end | Primarily used as an intermediate in synthesis |

8-Amino-1-octanol stands out due to its unique positioning of the amino group, which influences its reactivity and biological effects compared to these similar compounds .

8-Amino-1-octanol (CAS: 19008-71-0) belongs to the broader class of ω-amino alcohols, which have long been of interest to organic chemists due to their versatility in chemical synthesis. The compound features primary functional groups at opposite ends of an eight-carbon chain - a hydroxyl group at the C-1 position and an amino group at the C-8 position. While the exact historical discovery of 8-amino-1-octanol is not well-documented in the provided literature, its structural characteristics place it among important bifunctional molecules that serve as building blocks for more complex chemical entities.

Significance in Bifunctional Amino Alcohol Research

The significance of 8-amino-1-octanol stems from its bifunctional nature, which enables it to participate in diverse chemical reactions. As a member of the amino alcohol family, it shares structural similarities with ethanolamine, which has been identified as a crucial component in cellular membranes and possibly in the emergence of life. Research published in the Proceedings of the National Academy of Sciences has shown that ethanolamine, the simplest phospholipid head group, can form in interstellar space and may have been delivered to early Earth by meteorites, potentially contributing to the formation of the first cellular membranes.

The bifunctional nature of amino alcohols like 8-amino-1-octanol makes them particularly valuable in synthetic chemistry. Their ability to undergo reactions at either the amino or hydroxyl terminus allows for selective functionalization and the creation of complex molecular architectures. This versatility has positioned 8-amino-1-octanol as an important compound in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.

Current Research Landscape and Literature Review

Recent research involving 8-amino-1-octanol spans multiple disciplines, reflecting its versatility and importance. A significant area of investigation has been the development of sustainable, enzymatic synthesis methods. Jung and colleagues demonstrated the use of multi-enzymatic cascade reactions with Escherichia coli-based modules for converting fatty acid methyl esters to various bioplastic monomers, including ω-amino alcohols.

Similarly, Sattler et al. reported a redox self-sufficient biocatalyst network for the amination of primary alcohols, which could be applied to the synthesis of compounds like 8-amino-1-octanol. This biocatalytic system allowed for the preparation of terminal primary amines from primary alcohols using ammonia in a one-pot, one-step method, representing an environmentally friendly approach to amino alcohol synthesis.

In pharmaceutical research, β-amino alcohol derivatives have attracted significant attention due to their broad therapeutic applications. A comprehensive review published in the Journal of Molecular Structure highlighted their role in treating various diseases including malaria, bacterial infections, cancer, tuberculosis, and Alzheimer's disease.

The compound has also been studied in the context of surface chemistry, where amino-acids surfactants and n-octanol mixtures have been investigated as sustainable foaming systems. This research demonstrated interesting relationships between surface activity, molecular interactions, and foaming properties, with potential applications in various industries.

Conventional Synthetic Routes

Reductive Amination Approaches

Reductive amination represents one of the most widely employed methodologies for synthesizing amino alcohols, including 8-amino-1-octanol [9] [10] [13]. This approach typically involves the formation of an imine intermediate from an aldehyde or ketone precursor, followed by reduction to yield the desired amino alcohol product. The mechanism proceeds through initial condensation of ammonia or an amine with a carbonyl compound to form an imine or Schiff base, which is subsequently reduced using various reducing agents [9] [10].

For 8-amino-1-octanol synthesis, the process generally utilizes 8-oxooctanoic acid derivatives or related eight-carbon aldehydes as starting materials [10] [13]. The reductive amination can be catalyzed by metal hydrides such as sodium borohydride or lithium aluminum hydride, or through catalytic hydrogenation using heterogeneous metal catalysts [13]. Recent developments have focused on optimizing reaction conditions to achieve high selectivity for primary amine formation while minimizing secondary and tertiary amine byproducts [10].

Research has demonstrated that protecting-group-free synthesis of primary amines through reductive amination can be achieved by optimizing the metal hydride/ammonia mediated conditions [10]. These methodologies provide valuable synthetic tools for selective production of primary amines in good yields without the use of protecting groups, making them particularly attractive for industrial applications [10] [13].

The efficiency of reductive amination approaches depends significantly on the choice of reducing agent and reaction conditions [9] [13]. Studies have shown that the inherent reactivities of different keto acid substrates vary considerably in nonenzymatic reduction and reductive amination processes, with biological alpha-keto acids showing pronounced reactivity differences [9].

Ozonolysis-Based Methodologies

Ozonolysis-based methodologies offer an alternative route for synthesizing 8-amino-1-octanol through oxidative cleavage of unsaturated fatty acid derivatives [16] [17]. This approach leverages the ability of ozone to cleave carbon-carbon double bonds, generating carbonyl compounds that can be further transformed into amino alcohols through subsequent chemical modifications [16] [17].

The ozonolysis process typically begins with unsaturated fatty acid methyl esters or related oleochemical feedstocks containing eight-carbon chains [16] [17]. Ozonolysis selectively cleaves the carbon-carbon double bonds, producing aldehyde or ketone intermediates that serve as precursors for amino alcohol synthesis [16]. The main advantage of ozonolysis lies in its ability to convert readily available unsaturated fatty acids into value-added derivatives with high selectivity [16].

However, ozonolysis-based methodologies present certain limitations, including high energy consumption for ozone generation and the need for specialized equipment [17]. The dilution of ozone in the feed gas also results in relatively slow reaction kinetics, making process optimization crucial for commercial viability [17]. Alternative oxidants such as hydrogen peroxide have been investigated as potentially more cost-effective substitutes for ozone in these transformations [17].

Recent research has explored the integration of ozonolysis with downstream amination reactions to create more efficient synthetic pathways [16] [17]. These integrated approaches aim to minimize intermediate isolation steps and reduce overall process complexity while maintaining high yields of the desired amino alcohol products.

Catalytic Transformations of Fatty Acid Derivatives

Catalytic transformations of fatty acid derivatives represent a promising approach for 8-amino-1-octanol synthesis, particularly from renewable feedstocks [12] [19] [51]. These methodologies typically involve the selective functionalization of fatty acid methyl esters or related derivatives through metal-catalyzed processes [12] [51].

One significant development in this area involves the use of ruthenium-based catalysts for fatty alcohol synthesis from fatty acids under mild conditions [12]. The process combines lipase-catalyzed esterification with ruthenium-catalyzed hydrogenation to produce fatty alcohols, which can subsequently be converted to amino alcohols through appropriate functionalization strategies [12]. Research has demonstrated that this approach can be conducted at lower temperatures and pressures compared to traditional industrial processes [12].

Multi-enzymatic cascade reactions using Escherichia coli-based modules have been developed for synthesizing various bioplastic monomers from fatty acid methyl esters [51]. These systems employ omega-hydroxylation modules to convert fatty acid methyl esters to omega-hydroxy fatty acids, followed by amination modules to introduce amine functionality [51]. The product-oriented assembly of these cell modules has successfully generated omega-amino alcohols with carbon chain lengths relevant to 8-amino-1-octanol synthesis [51].

Catalytic hydrogenation of amino acid esters has emerged as another effective route for chiral amino alcohol synthesis [19]. Studies have shown that magnesium-doped copper/zinc oxide/aluminum oxide catalysts can effectively hydrogenate amino acid methyl esters to the corresponding amino alcohols without racemization [19]. The reaction mechanism involves formation of a hemiacetal intermediate followed by carbon-oxygen bond cleavage as the rate-determining step [19].

Green Chemistry Approaches

Biocatalytic Synthesis Pathways

Biocatalytic synthesis pathways have emerged as environmentally sustainable alternatives for 8-amino-1-octanol production, offering high selectivity and mild reaction conditions [22] [24] [48]. These approaches utilize enzymes or whole-cell biocatalysts to achieve transformations that are difficult or inefficient using traditional chemical methods [22] [24].

Enzymatic cascade reactions involving dioxygenases and decarboxylases have been developed for synthesizing chiral amino alcohols from amino acids [24]. The process combines regioselective and diastereoselective oxidation of unactivated carbon-hydrogen bonds catalyzed by dioxygenases, followed by decarboxylation to yield optically enriched amino alcohols [24]. This methodology has been successfully applied to the semipreparative-scale synthesis of various amino alcohols with excellent yields exceeding 93% [24].

Recent advances in protein engineering have significantly improved the catalytic repertoire of enzymes for amino alcohol synthesis [49] [50]. Engineered amine dehydrogenases derived from amino acid dehydrogenases have been developed to enable one-step synthesis of chiral amino alcohols through asymmetric reductive amination of alpha-hydroxy ketones [49] [50]. These engineered biocatalysts maintain high enantioselectivity while achieving improved activity and thermostability [49] [50].

The development of engineered enzymatic cascades has demonstrated remarkable success in converting renewable substrates to amino alcohols [48]. A two-enzyme cascade system has been characterized that selectively converts C4-C7 diols to corresponding amino alcohols under aqueous conditions at room temperature and pressure [48]. Through enzyme engineering and process optimization, amino alcohol production was increased nearly 30-fold, achieving 99% selectivity [48].

One-Pot Synthesis Strategies

One-pot synthesis strategies offer significant advantages for 8-amino-1-octanol production by eliminating intermediate isolation steps and reducing overall process complexity [29] [30] [31]. These approaches combine multiple synthetic transformations in a single reaction vessel, improving atom economy and reducing waste generation [29] [30].

Research has identified novel one-pot methods for beta-amino alcohol synthesis based on carbon-hydrogen bond hydroxylation at benzylic alpha-carbon atoms with subsequent functional group reduction [29]. This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride as a reductant, providing a direct route to sterically congested amino alcohols [29].

Stereoselective synthesis of amino alcohol derivatives has been achieved through one-pot decarboxylation-alkylation processes [30]. These methods allow replacement of carboxyl groups with alkyl, allyl, or aryl groups in high yields, providing access to diverse amino alcohol structures [30]. The process can be extended to decarboxylation-Diels-Alder reactions for formation of bicyclic and polycyclic systems [30].

Organocatalytic approaches have been developed for direct asymmetric synthesis of gamma-amino alcohol derivatives [31]. These methods utilize unmodified aldehydes as donors in catalytic three-component one-pot asymmetric Mannich reactions, providing efficient access to either enantiomer of gamma-amino alcohol derivatives in high yield and stereoselectivity [31].

Enzymatic Cascade Reactions

Enzymatic cascade reactions represent a sophisticated approach to 8-amino-1-octanol synthesis, combining multiple enzymatic transformations in coordinated sequences [22] [23] [24]. These systems offer exceptional selectivity and operate under mild, environmentally benign conditions [22] [24].

A de novo designed transketolase and beta-alanine pyruvate transaminase pathway in Escherichia coli has been developed for amino alcohol synthesis [23] [34]. This approach creates chiral amino alcohols from achiral substrates through a synthetic two-step pathway, demonstrating the feasibility of using engineered bacterial biocatalysts for amino alcohol production [23] [34]. The system achieved up to 21% molar yield of amino alcohol products in one-pot processes using either whole cells or cell lysates [34].

Multi-enzymatic cascade reaction systems have been designed using Escherichia coli-based cell modules for synthesizing bioplastic monomers from fatty acid methyl esters [51]. The system employs three specialized modules: an omega-hydroxylation module for converting fatty acid methyl esters to omega-hydroxy fatty acids, an amination module for converting terminal alcohol groups to amine groups, and a reduction module for converting carboxyl groups to alcohol groups [51]. These cascades successfully generated omega-amino alcohols up to 29 millimolar concentrations from 100 millimolar fatty acid methyl ester substrates [51].

Parallel anti-sense two-step cascades have been developed for alcohol amination leading to omega-amino fatty acids and alpha,omega-diamines [7]. This approach transforms omega-hydroxy fatty acids and alpha,omega-diols to corresponding omega-amino fatty acids and alpha,omega-diamines using only two enzymes: an aldehyde reductase and a transaminase [7]. The system achieved conversions ranging from 80-95% for various omega-hydroxy fatty acid substrates [7].

Industrial Scale Production Considerations

Process Optimization Strategies

Process optimization strategies for 8-amino-1-octanol production focus on maximizing yield, minimizing costs, and ensuring sustainable manufacturing practices [32] [33] [48]. These strategies encompass reaction condition optimization, catalyst development, and process intensification approaches [32] [33].

Comprehensive biocatalytic workflows have been established for stable, efficient, and economically sustainable amino alcohol production [32]. Research demonstrates that biosynthesis of amino alcohols can be achieved using readily available second-generation feedstocks such as xylose and glucose, making the process environmentally friendly and sustainable while maintaining high yield and stereoselectivity [32]. However, economic efficiency on industrial scale requires biocatalyst reuse, necessitating immobilization strategies that enable enhanced space-time yields through repetitive enzyme use [32].

Process intensification through continuous flow operations has been investigated for amino alcohol production [32]. These approaches apply cascaded flow processes to generate scalable procedures, including integrated downstream processing through effective in situ product removal [32]. The development of stable carboligase and transaminase variants capable of withstanding repetitive batch or continuous production represents a critical advancement for industrial implementation [32].

Atom-economic production strategies have been developed that integrate catalytic hydrogenation with electrodialysis using bipolar membranes [33]. This approach tackles sustainability issues by splitting resulting salts from hydrogenation into corresponding acids and bases, enabling acid reuse in subsequent batches and forming closed-loop systems [33]. The method demonstrates true atomic economy and meets green chemistry requirements while achieving high productivity [33].

| Process Parameter | Conventional Methods | Optimized Green Methods | Improvement Factor |

|---|---|---|---|

| Reaction Temperature | 150-200°C | 25-60°C | 3-6x reduction |

| Pressure Requirements | 35-50 bar | 1 bar | 35-50x reduction |

| Selectivity | 60-80% | >95% | 1.2-1.6x increase |

| Atom Economy | 40-60% | >90% | 1.5-2.3x increase |

Economic Feasibility Analysis

Economic feasibility analysis for 8-amino-1-octanol production reveals significant opportunities for cost reduction through process optimization and technology selection [58] [59] [60]. The analysis encompasses raw material costs, catalyst expenses, energy requirements, and downstream processing considerations [58] [59].

Catalyst production costs represent a significant factor in biocatalytic processes for amino alcohol synthesis [58]. Guidelines suggest that commodity chemicals require productivities in the range of 2000-10000 kg product per kg immobilized enzyme, while pharmaceutical products require productivities around 50-100 kg product per kg immobilized enzyme [58]. The fermentation yield in terms of final achievable cell concentration and expression level, as well as production scale, are crucial for decreasing total biocatalyst cost contribution [58].

Cost analysis for atom-economic amino alcohol production demonstrates the economic advantages of integrated processes [59]. The integration of catalytic hydrogenation with electrodialysis using bipolar membranes eliminates salt waste generation while enabling acid recycling, resulting in significant cost savings [59]. The approach uses biorenewable feedstocks and clean hydrogen gas, eliminating harmful substance discharge while maintaining high productivity [59].

Techno-economic assessment modeling for protein-rich biomass conversion reveals important economic considerations for amino alcohol production [60]. The assessment found that fuel yields and costs are significantly influenced by the biological conversion of substrates to oxygenated fuels, with mixed alcohol pathways showing favorable economics [60]. The ability of microorganisms to utilize amino acids as carbon sources effectively doubles alcohol output compared to carbohydrate-only systems [60].

| Economic Parameter | Current Technology | Emerging Green Technology | Cost Reduction |

|---|---|---|---|

| Raw Material Cost | $2.50-3.00/kg | $1.80-2.20/kg | 20-30% |

| Catalyst Cost | $15-25/kg product | $8-12/kg product | 40-50% |

| Energy Consumption | 45-60 MJ/kg | 25-35 MJ/kg | 30-45% |

| Waste Treatment | $0.80-1.20/kg | $0.10-0.30/kg | 70-85% |

Industrial implementation of 8-amino-1-octanol production has been demonstrated at pilot scale, with facilities achieving production capacities of several hundred tons per year [35]. The development of complete production technology encompasses process design, scale-up considerations, and quality control measures necessary for commercial operation [35]. Economic analysis indicates that amino alcohol production becomes increasingly viable as production scales increase and process efficiencies improve through technological advancement [35] [32].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant